3-chloro-N-(piperidin-4-yl)pyridin-4-amine

PDHK4 Kinase inhibition IC50

Researchers needing to dissect PDHK4-dependent metabolic pathways in diabetes or oncology face limited tool inhibitors-AZD7545 lacks PDHK4 activity, while VER-246608 shows weak PDHK4 inhibition. This 3-chloro-N-(piperidin-4-yl)pyridin-4-amine (CAS 1517110-55-2) solves that gap with: - PDHK4 IC50 = 21 nM (functional inhibition) - Balanced PDHK1/3/4 potency (35/26/21 nM) - Distinct 3-chloro, N-piperidin-4-yl substitution pattern for SAR Available in research quantities with reliable global supply.

Molecular Formula C10H14ClN3
Molecular Weight 211.69
CAS No. 1517110-55-2
Cat. No. B2924955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(piperidin-4-yl)pyridin-4-amine
CAS1517110-55-2
Molecular FormulaC10H14ClN3
Molecular Weight211.69
Structural Identifiers
SMILESC1CNCCC1NC2=C(C=NC=C2)Cl
InChIInChI=1S/C10H14ClN3/c11-9-7-13-6-3-10(9)14-8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2,(H,13,14)
InChIKeyUGQLKXKZOZFUAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-(piperidin-4-yl)pyridin-4-amine: Procurement & Identification


3-Chloro-N-(piperidin-4-yl)pyridin-4-amine (CAS 1517110-55-2) is a heterocyclic small molecule belonging to the aminopyridine class, featuring a 3-chloro substituent on the pyridine ring and an N-linked piperidin-4-yl moiety. This compound has been characterized as an inhibitor of pyruvate dehydrogenase kinase (PDHK) isoforms [1]. Its molecular formula is C₁₀H₁₄ClN₃, with a molecular weight of 211.69 g/mol , and predicted physicochemical properties include a boiling point of 354.2±42.0 °C, density of 1.226±0.06 g/cm³, and a pKa of 9.88±0.10 .

PDHK pathway inhibition studies, with reported activity against PDHK1, PDHK3, and PDHK4 Isoform panel context
Aminopyridine scaffold for metabolic disease research tool development Chemical probe context
Requires isoform-specific validation in cell-based and in vivo models Validation-dependent fit

3-Chloro-N-(piperidin-4-yl)pyridin-4-amine: Why Substitution Fails


Generic substitution of 3-chloro-N-(piperidin-4-yl)pyridin-4-amine with other aminopyridine derivatives or alternative PDHK inhibitors is inadvisable due to its distinct isoform inhibition profile and quantitative potency against specific PDHK targets. While numerous compounds in the aminopyridine class exhibit kinase inhibitory activity, the precise combination of the 3-chloro substitution and the N-piperidin-4-yl linkage on the pyridine core confers a unique balance of low nanomolar potency across PDHK1, PDHK3, and PDHK4 that is not replicated by common reference inhibitors such as AZD7545 (which fails to inhibit PDHK4 ) or VER-246608 (which exhibits significantly weaker PDHK4 inhibition ). Furthermore, structural analogs lacking the 3-chloro group or possessing alternative piperidine substitution patterns demonstrate markedly different isoform selectivity profiles, underscoring that the target compound occupies a specific and non-interchangeable position within the PDHK inhibitor landscape.

Isoform profile mismatch
PDHK inhibitors like AZD7545 lack PDHK4 activity; the multi-isoform inhibition pattern of this compound may not be reproduced by PDHK1/2-selective alternatives.
Potency range may shift
Structural analogs without the 3-chloro or N-piperidin-4-yl group can exhibit altered PDHK3/PDHK4 inhibition, limiting direct substitution in pathway studies.
Chemical scaffold sensitivity
The aminopyridine core combined with the specific substitution pattern influences target engagement; generic aminopyridine derivatives may not maintain the same kinase interaction profile.

3-Chloro-N-(piperidin-4-yl)pyridin-4-amine: Quantitative Differentiation


PDHK4 Inhibition Superior to AZD7545

3-Chloro-N-(piperidin-4-yl)pyridin-4-amine inhibits PDHK4 with an IC50 of 21 nM in a radiometric biochemical kinase assay [1]. In contrast, AZD7545 fails to inhibit PDHK4 at concentrations above 10 nM and instead stimulates PDHK4 activity . VER-246608 exhibits an IC50 of 91 nM against PDHK4 . The target compound demonstrates approximately 4.3-fold greater PDHK4 inhibitory potency than VER-246608 and provides PDHK4 inhibition where AZD7545 is functionally inactive.

PDHK4 vs. AZD7545
Reported
Target IC50 = 21 nM; AZD7545 >10 nM (no inhibition)
Supports PDHK4 isoform-specific pathway studies
Radiometric assay; cross-study comparison
PDHK4 Kinase inhibition IC50

PDHK3 Inhibition Advantage Over VER-246608

3-Chloro-N-(piperidin-4-yl)pyridin-4-amine inhibits PDHK3 with an IC50 of 26 nM in a radiometric biochemical kinase assay [1]. VER-246608, a pan-PDHK inhibitor, exhibits an IC50 of 40 nM against PDHK3 . The target compound demonstrates a 1.5-fold improvement in PDHK3 inhibitory potency relative to VER-246608 under comparable assay conditions.

PDHK3 vs. VER-246608
Reported
Target IC50 = 26 nM; VER-246608 IC50 = 40 nM (1.5-fold difference)
May improve target engagement in PDHK3-dependent models
Comparable assay conditions; verify in cellular context
PDHK3 Kinase inhibition IC50

PDHK1 Inhibition Comparable to VER-246608

3-Chloro-N-(piperidin-4-yl)pyridin-4-amine inhibits PDHK1 with an IC50 of 35 nM in an assay using human recombinant PDHK1 co-complexed with porcine PDH and substrates sodium pyruvate, coenzyme A, and NAD [1]. This potency is identical to VER-246608 (IC50 = 35 nM for PDHK1) and superior to PDK-IN-3, which exhibits an IC50 of 109.3 nM against PDK1 .

PDHK1 vs. VER-246608
Reported
Target IC50 = 35 nM; VER-246608 IC50 = 35 nM (equivalent potency)
Matches pan-inhibitor potency with distinct isoform profile
Recombinant PDHK1/porcine PDH complex assay
PDHK1 Kinase inhibition IC50

Balanced PDHK Isoform Inhibition Profile

3-Chloro-N-(piperidin-4-yl)pyridin-4-amine exhibits a relatively balanced inhibition profile across PDHK1 (35 nM), PDHK3 (26 nM), and PDHK4 (21 nM) [1]. This contrasts with AZD7545, which is selective for PDHK1 (36.8 nM) and PDHK2 (6.4 nM) but inactive against PDHK4 , and with ATP-competitive PDHK1/2 dual inhibitors that exhibit 10–100-fold selectivity over PDHK4/3 [2]. The target compound's lack of strong isoform preference distinguishes it from both PDHK4-inactive and highly isoform-selective inhibitors.

Balanced isoform profile
Class-level
PDHK4 (21 nM), PDHK3 (26 nM), PDHK1 (35 nM) — narrow potency range
Supports multi-isoform PDHK inhibition without strong selectivity bias
Inferred from biochemical assays; verify in disease-relevant models
PDHK Isoform selectivity SAR

3-Chloro-N-(piperidin-4-yl)pyridin-4-amine: Primary Research Applications


PDHK4-Focused Metabolic Disease Research

Investigators studying the role of PDHK4 in diabetes, insulin resistance, or heart failure can employ this compound as a tool inhibitor where PDHK4 modulation is required. Unlike AZD7545, which lacks PDHK4 inhibitory activity, 3-chloro-N-(piperidin-4-yl)pyridin-4-amine provides functional PDHK4 inhibition (IC50 = 21 nM) [1], enabling experiments that specifically interrogate PDHK4-dependent metabolic pathways.

Pan-PDHK Inhibition in Cancer Metabolism

For oncology research examining the Warburg effect and metabolic reprogramming, the compound's balanced inhibition of PDHK1, PDHK3, and PDHK4 offers a distinct pharmacological profile. Its 35 nM potency against PDHK1 [2] matches VER-246608 while providing enhanced PDHK3 (26 nM) and PDHK4 (21 nM) inhibition. This profile may be advantageous in cancer models where multiple PDHK isoforms contribute to tumor metabolism.

Chemical Probe Development and SAR Studies

The 3-chloro-N-(piperidin-4-yl)pyridin-4-amine scaffold serves as a starting point for structure-activity relationship (SAR) investigations aimed at optimizing PDHK isoform selectivity or improving drug-like properties. Its distinct substitution pattern—3-chloro on pyridine with an N-linked piperidin-4-yl group—differentiates it from other aminopyridine-based kinase inhibitors, providing a unique chemical series for medicinal chemistry optimization.

Application
Selection Property
Validation Focus
PDHK4-dependent metabolic pathway research
PDHK4 isoform inhibition profile
Verify PDHK4-mediated metabolic regulation in cell models
Cancer cell metabolism studies (Warburg effect)
Balanced multi-isoform PDHK inhibition
Confirm PDHK1/3/4 engagement and metabolic shift
Chemical probe and SAR optimization
3-chloro N-piperidin-4-yl scaffold
Evaluate selectivity modulation and ADME properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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